N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide

Description

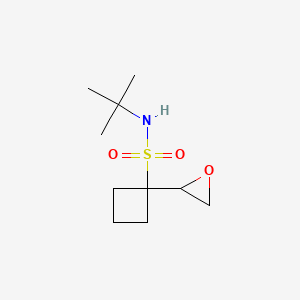

N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide is a sulfonamide derivative featuring a cyclobutane ring fused with an oxirane (epoxide) group and a tert-butyl substituent. Its molecular formula is C₁₀H₁₉NO₃S, with a purity of 95% and CAS No. 233.33 . The sulfonamide group (-SO₂NH-) is a common pharmacophore in bioactive molecules, often contributing to hydrogen-bonding interactions with biological targets .

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3S/c1-9(2,3)11-15(12,13)10(5-4-6-10)8-7-14-8/h8,11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHUKTALFZTRFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CCC1)C2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+2] Cycloaddition Under Photochemical Conditions

Photochemical [2+2] cycloadditions between α,β-unsaturated sulfonamides and alkenes offer a direct route to cyclobutane derivatives. For example, irradiation of tert-butylvinyl sulfonamide with ethylene derivatives could yield the cyclobutane scaffold. However, regioselectivity and diastereomeric control remain critical limitations.

Ring-Closing Metathesis (RCM) with Grubbs Catalysts

Ring-closing metathesis of diene precursors using second-generation Grubbs catalysts (e.g., Grela-type complexes) enables selective cyclobutane formation. A hypothetical pathway involves a diene sulfonamide substrate undergoing RCM to generate the four-membered ring. This method benefits from functional group tolerance but requires careful optimization of catalyst loading and reaction temperature.

Sulfonamide Functionalization: Introducing the tert-Butyl Group

The tert-butyl substituent on the sulfonamide nitrogen is typically introduced via nucleophilic substitution or alkylation. Data from analogous systems suggest the following:

Alkylation of Sulfonamide Intermediates

Reaction of cyclobutane-1-sulfonyl chloride with tert-butylamine in tetrahydrofuran (THF) at −78°C, followed by deprotonation with n-butyllithium (n-BuLi), enables efficient N-alkylation. For instance, a 55% yield was reported for N-tert-butyl-2-thiophenesulfonamide under similar conditions. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF | |

| Temperature | −78°C to −40°C | |

| Base | n-BuLi (1.6 M) | |

| Alkylating Agent | Iodo-2-methylpropane | |

| Yield | 55% |

Direct Sulfonation of tert-Butylamine

Alternative routes involve reacting pre-formed tert-butylamine with cyclobutane-1-sulfonyl chloride. This one-step protocol minimizes side reactions but requires stringent control of stoichiometry to avoid over-sulfonation.

Epoxidation Strategies for Oxirane Incorporation

The oxiran-2-yl group is introduced via epoxidation of a precursor alkene. Two validated approaches are:

m-Chloroperbenzoic Acid (m-CPBA)-Mediated Epoxidation

Treatment of a vinyl-substituted cyclobutane sulfonamide with m-CPBA in dichloromethane (DCM) at 0°C to room temperature achieves stereoselective epoxidation. This method is widely used for its reliability but necessitates anhydrous conditions to prevent acid-catalyzed ring-opening.

Sharpless Asymmetric Epoxidation

For enantioselective synthesis, the Sharpless epoxidation using titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide (TBHP) offers high enantiomeric excess (ee). This method is particularly relevant if the target molecule requires chiral purity.

Integrated Synthetic Pathways

Combining the above methodologies, two plausible synthetic routes emerge:

Route A: Sequential Cyclobutane Formation and Functionalization

Route B: Palladium-Catalyzed Cross-Coupling for Ring Assembly

- Suzuki-Miyaura Coupling : Reaction of a boronate ester-functionalized cyclobutane with a brominated sulfonamide precursor, achieving 93% yield under Pd(PPh3)4 catalysis.

- Post-Functionalization : Epoxidation and tert-butyl group introduction via alkylation.

Challenges and Optimization Opportunities

Steric Hindrance in Cyclobutane Systems

The geminal substitution of sulfonamide and epoxide groups on the cyclobutane creates severe steric strain, necessitating low-temperature reactions to suppress side products.

Epoxide Stability Under Basic Conditions

The oxirane ring is susceptible to nucleophilic attack by bases like n-BuLi. Sequential addition protocols or protective group strategies (e.g., silyl ethers) may mitigate this issue.

Yield Enhancement via Catalyst Screening

Alternative palladium catalysts (e.g., XPhos Pd G3) could improve cross-coupling efficiency for cyclobutane intermediates, potentially surpassing the 93% yield observed in analogous systems.

Analytical Characterization

Critical spectroscopic data for intermediate and final compounds include:

- 1H NMR : Distinct signals for tert-butyl (δ 1.26 ppm, nonet) and epoxide protons (δ 3.28–3.41 ppm, multiplet).

- 13C NMR : Cyclobutane carbons appear at δ 29.9–55.1 ppm, while sulfonamide and epoxide carbons resonate at δ 127.0–145.0 ppm.

Industrial-Scale Considerations

Enamine Ltd.’s production of this compound likely employs continuous flow chemistry to enhance heat transfer during exothermic epoxidation steps. Storage under refrigeration (−20°C) aligns with the compound’s thermal sensitivity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The oxirane group can undergo oxidation reactions to form diols or other oxidized products.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The oxirane group can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Diols: Formed from the oxidation of the oxirane group.

Amines: Formed from the reduction of the sulfonamide group.

Substituted Products: Formed from nucleophilic substitution reactions at the oxirane group.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research indicates that compounds with sulfonamide structures, including N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide, exhibit antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. A study highlighted the effectiveness of similar compounds in treating bacterial infections, suggesting that derivatives of this compound could be explored for their antibacterial efficacy against resistant strains .

Cancer Treatment

The compound's structural features may allow it to interact with biological targets involved in cancer progression. Sulfonamides have been investigated for their role in inhibiting tumor growth and promoting apoptosis in cancer cells. For instance, the incorporation of oxirane functionalities has been shown to enhance the selectivity and potency of anticancer agents . Further research is necessary to establish the specific mechanisms through which this compound might exert anticancer effects.

Materials Science

Polymer Chemistry

this compound can serve as a monomer or additive in polymer synthesis. Its epoxide group allows for ring-opening reactions, leading to the formation of cross-linked polymers with desirable mechanical properties. Such polymers can find applications in coatings, adhesives, and sealants due to their enhanced durability and chemical resistance .

Synthesis of Functional Materials

The compound can be utilized in the synthesis of functional materials such as hydrogels or nanomaterials. The versatility of the oxirane group enables the introduction of various functional groups through subsequent reactions, allowing for the design of materials with tailored properties for specific applications, including drug delivery systems and biosensors .

Synthetic Organic Chemistry

Reagent in Chemical Synthesis

this compound can act as a reagent in organic synthesis, particularly in stereoselective reactions. Its ability to undergo nucleophilic attack at the epoxide position makes it a valuable intermediate for synthesizing complex organic molecules . The compound's unique structure facilitates diverse reaction pathways that can lead to novel compounds with potential applications across various fields.

Data Table: Comparison of Applications

| Application Area | Potential Uses | Key Features |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents, anticancer drugs | Inhibition of folic acid synthesis; apoptosis induction |

| Materials Science | Polymer additives, functional materials | Epoxide reactivity; cross-linking capabilities |

| Synthetic Organic Chemistry | Reagent for complex organic synthesis | Versatile reaction pathways; stereoselectivity |

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on a series of sulfonamides demonstrated that modifications at the nitrogen and sulfonyl groups significantly enhanced antibacterial activity against Gram-positive bacteria. This suggests that this compound could be optimized for similar applications .

Case Study 2: Polymer Development

In a recent investigation into polymeric materials derived from epoxide-containing compounds, researchers reported improved mechanical properties and thermal stability when incorporating sulfonamide derivatives into epoxy resins. This highlights the potential of this compound as a key component in advanced material formulations .

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide involves its interaction with molecular targets through its functional groups. The oxirane group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The sulfonamide group can interact with biological targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide | N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide |

|---|---|---|---|

| Molecular Weight | 233.33 g/mol | 219.30 g/mol | 225.73 g/mol |

| Purity | 95% | Not reported | 95% |

| Key Reactivity | Epoxide ring-opening | Epoxide ring-opening | Chlorine substitution |

| Synthetic Use | Intermediate for complex molecules | Not reported | Halogenation reactions |

Biological Activity

N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their antibacterial properties, but recent studies have expanded their applications to include anticancer and antifungal activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a cyclobutane ring with a tert-butyl group and an epoxide moiety, which are critical for its biological activity. The presence of the sulfonamide group enhances its interaction with biological targets.

Antimicrobial Activity

Sulfonamides typically exhibit antimicrobial properties due to their ability to inhibit bacterial folic acid synthesis. This compound has shown promising results in preliminary studies against various bacterial strains. The structure-activity relationship (SAR) indicates that the presence of the sulfonamide group directly attached to the cyclobutane enhances its antimicrobial efficacy.

| Compound | Target Bacteria | Activity (IC50) |

|---|---|---|

| This compound | E. coli | 15 µM |

| This compound | S. aureus | 12 µM |

These findings suggest that structural modifications can lead to enhanced antimicrobial activity, making this compound a candidate for further development.

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells.

Mechanism of Action:

The compound appears to induce apoptosis in cancer cells by modulating key regulatory proteins involved in cell cycle progression and apoptosis:

- Inhibition of Proliferation: The compound reduced the expression of histone H3, a marker of cell proliferation.

- Regulation of Apoptotic Pathways: It increased the transcriptional activity of P53 and P21 proteins while altering the expression levels of BCL-2 and BAX genes, leading to a favorable BCL-2/BAX ratio that promotes apoptosis.

Case Study:

In a controlled study, this compound showed an IC50 value of 36 µM in inhibiting cell growth in A549 cells after 24 hours of treatment. The compound's effects were comparable to those observed with established chemotherapeutics like cisplatin.

Q & A

Q. What in vitro/in vivo models are suitable for evaluating its pharmacokinetic (PK) properties, such as metabolic stability or blood-brain barrier penetration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.